JTT-551: A Technical Deep Dive into its Mechanism of Action as a PTP1B Inhibitor
JTT-551: A Technical Deep Dive into its Mechanism of Action as a PTP1B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of JTT-551, a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). JTT-551 has been investigated for its therapeutic potential in type 2 diabetes and obesity. This document details its molecular interactions, impact on key signaling pathways, and summarizes the quantitative data from pertinent in vitro and in vivo studies.
Core Mechanism: Selective Inhibition of PTP1B
JTT-551 is a cell-permeable, orally available dithiazolylmethylglycinate compound that functions as a potent and selective inhibitor of PTP1B.[1][2] PTP1B is a non-receptor protein tyrosine phosphatase that plays a critical role as a negative regulator in both insulin and leptin signaling pathways.[3][4][5][6] By inhibiting PTP1B, JTT-551 enhances the phosphorylation of key signaling molecules, leading to improved glucose metabolism and potentially anti-obesity effects. The inhibition by JTT-551 is characterized as a mixed-type inhibition.[2][3][7]
Impact on Insulin Signaling Pathway
The primary mechanism by which JTT-551 improves glucose metabolism is through the enhancement of the insulin signaling cascade. PTP1B normally dephosphorylates the activated insulin receptor (IR) and its substrates, thereby attenuating the insulin signal. JTT-551 blocks this dephosphorylation, leading to sustained activation of the insulin signaling pathway.
Impact on Leptin Signaling Pathway
JTT-551 also demonstrates effects on the leptin signaling pathway, which is crucial for the regulation of appetite and energy expenditure. PTP1B is a negative regulator of this pathway as well. By inhibiting PTP1B, JTT-551 enhances leptin signaling in the hypothalamus, potentially leading to an anti-obesity effect.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity and in vitro efficacy of JTT-551.
| Enzyme | Inhibitory Constant (Ki) |
| PTP1B | 0.22 µM[3][7][8] |
| TCPTP | 9.3 µM[3][7][8] |
| CD45 | >30 µM[3][7] |
| LAR | >30 µM[3][7] |
| Table 1: Inhibitory activity of JTT-551 against various protein tyrosine phosphatases. |
| Cell Line | JTT-551 Concentration | Effect on Insulin-Stimulated Glucose Uptake |
| L6 Rat Skeletal Myoblasts | 10 µM | 17% increase[1] |
| L6 Rat Skeletal Myoblasts | 30 µM | 36% increase[1] |
| Table 2: In vitro effect of JTT-551 on glucose uptake. |
| Animal Model | Administration | Effect |
| ob/ob mice | Single oral dose (10 mg/kg) | Enhanced insulin-induced IR tyrosine phosphorylation in the liver (59% vs. 39% of control)[1][2]; Reduced blood glucose level.[3][7] |
| db/db mice | Chronic administration (3 mg/kg or 30 mg/kg, p.o. for 4 weeks) | Dose-dependent decrease in blood glucose levels; Significant reduction in triglyceride levels at 30 mg/kg on Day 7.[8] |
| Diet-induced obesity (DIO) mice | Single administration with leptin | Enhanced food intake inhibition and STAT3 phosphorylation in the hypothalamus.[4][5] |
| Diet-induced obesity (DIO) mice | Chronic administration | Anti-obesity effect and improvement in glucose and lipid metabolism.[4] |
| Table 3: In vivo effects of JTT-551. |
Experimental Protocols
PTP1B Inhibitory Activity Assay
The inhibitory activity of JTT-551 on PTP1B was determined using an in vitro enzyme assay.[3]
-
Enzyme Source: Recombinant human PTP1B.
-
Substrate: p-nitrophenyl phosphate (pNPP).
-
Assay Principle: The assay measures the enzymatic dephosphorylation of pNPP by PTP1B, which results in the production of p-nitrophenol, a chromogenic product. The rate of p-nitrophenol formation is monitored spectrophotometrically.
-
Procedure:
-
JTT-551 at various concentrations was pre-incubated with PTP1B in an appropriate buffer.
-
The enzymatic reaction was initiated by the addition of pNPP.
-
The absorbance was measured at a specific wavelength to determine the amount of p-nitrophenol produced over time.
-
The inhibitory constant (Ki) was calculated by analyzing the enzyme kinetics at different substrate and inhibitor concentrations.
-
-
Selectivity Profiling: A similar protocol was employed to assess the inhibitory activity of JTT-551 against other protein tyrosine phosphatases, including TCPTP, CD45, and LAR, to determine its selectivity.[3][7]
In Vitro Glucose Uptake Assay
The effect of JTT-551 on insulin-stimulated glucose uptake was evaluated in a cell-based assay.[3][7]
-
Cell Line: L6 rat skeletal myoblasts.
-
Assay Principle: This assay measures the uptake of a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) into cells, which reflects the rate of glucose transport across the cell membrane.
-
Procedure:
-
L6 myoblasts were cultured and differentiated into myotubes.
-
The cells were pre-treated with JTT-551 for a specified duration (e.g., 2 hours).
-
Insulin (e.g., 10 nM) was added to stimulate glucose uptake.
-
Radiolabeled 2-deoxy-D-glucose was added, and the cells were incubated for a short period (e.g., 10 minutes).
-
The reaction was stopped, and the cells were washed to remove extracellular radiolabeled glucose.
-
The cells were lysed, and the intracellular radioactivity was measured using a scintillation counter to quantify glucose uptake.
-
In Vivo Animal Studies
The pharmacological effects of JTT-551 were investigated in various mouse models of diabetes and obesity.[3][4][7][8]
-
Animal Models:
-
ob/ob mice (leptin-deficient, model for obesity and type 2 diabetes)
-
db/db mice (leptin receptor-deficient, model for obesity and type 2 diabetes)
-
Diet-induced obesity (DIO) mice
-
-
Drug Administration: JTT-551 was administered orally (p.o.) as a single dose or chronically over several weeks.
-
Outcome Measures:
-
Blood Glucose Levels: Measured from tail vein blood samples at various time points.
-
Insulin and Triglyceride Levels: Determined from plasma samples.
-
Insulin Receptor (IR) Phosphorylation: Assessed in liver tissue extracts by immunoprecipitation and western blotting using phospho-specific antibodies.
-
STAT3 Phosphorylation: Measured in hypothalamic tissue extracts by western blotting to assess leptin signaling.
-
Food Intake and Body Weight: Monitored throughout the study period.
-
Clinical Development Status
Although JTT-551 demonstrated promising preclinical activity, its clinical development was discontinued.[6][7][9][10] The reasons for discontinuation have been attributed to insufficient efficacy and potential adverse effects in human trials.[9] Despite this, the study of JTT-551 has provided valuable insights into the therapeutic potential and challenges of targeting PTP1B for the treatment of metabolic disorders.
References
- 1. PTP1B Inhibitor II, JTT-551 - Calbiochem | 530821 [merckmillipore.com]
- 2. PTP1B Inhibitor II, JTT-551 [sigmaaldrich.com]
- 3. Pharmacological profiles of a novel protein tyrosine phosphatase 1B inhibitor, JTT-551 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological effects of JTT-551, a novel protein tyrosine phosphatase 1B inhibitor, in diet-induced obesity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Effects of JTT-551, a Novel Protein Tyrosine Phosphatase 1B Inhibitor, in Diet-Induced Obesity Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent updates on development of protein-tyrosine phosphatase 1B inhibitors for treatment of diabetes, obesity and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Status of research on natural protein tyrosine phosphatase 1B inhibitors as potential antidiabetic agents: Update - PubMed [pubmed.ncbi.nlm.nih.gov]
